Brilanestrant

Catalog No.
S548679
CAS No.
1365888-06-7
M.F
C26H20ClFN2O2
M. Wt
446.9064
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brilanestrant

CAS Number

1365888-06-7

Product Name

Brilanestrant

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid

Molecular Formula

C26H20ClFN2O2

Molecular Weight

446.9064

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0810; GDC 0810; GDC-0810; ARN810; ARN 810; ARN-810; RG6046; RG-6046; RG 6046; Brilanestrant

Description

The exact mass of the compound Brilanestrant is 446.11973 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Competitive Antagonism of Estrogen Receptors

Estrogen plays a crucial role in the growth and development of certain breast and other cancers. Estrogen binds to ERs, which act as signals for the cancer cells to multiply. Brilanestrant functions as a competitive antagonist [1]. This means it competes with estrogen for binding to the ER. By occupying the ER binding site, Brilanestrant prevents estrogen from exerting its growth-promoting effects on cancer cells.

[1] Chemistry and Pharmacology of Anticancer Drugs:

Beyond Simple Antagonism: Potential for ER Degradation

Research suggests Brilanestrant might have additional mechanisms beyond simple competition. Studies have shown that Brilanestrant may also induce the degradation of ERs within the cancer cells [2]. This degradation further reduces the number of ERs available for estrogen to bind to, potentially leading to a more robust anti-cancer effect.

[2] Privileged Scaffolds in Drug Discovery:

Areas of Ongoing Research

Brilanestrant is currently being evaluated in clinical trials for the treatment of various ER-positive cancers, including:

  • Breast cancer: Studies are investigating Brilanestrant's efficacy in different breast cancer settings, such as adjuvant therapy (following surgery), metastatic disease (cancer spread), and hormone receptor-positive, HER2-negative breast cancer [3].
  • Endometrial cancer: Research is exploring the potential of Brilanestrant for treating ER-positive endometrial cancer [4].

[3] National Cancer Institute:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.4

Exact Mass

446.11973

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Brilanestrant

Dates

Modify: 2023-08-15
1: Lai A, Kahraman M, Govek S, Nagasawa J, Bonnefous C, Julien J, Douglas K, Sensintaffar J, Lu N, Lee KJ, Aparicio A, Kaufman J, Qian J, Shao G, Prudente R, Moon MJ, Joseph JD, Darimont B, Brigham D, Grillot K, Heyman R, Rix PJ, Hager JH, Smith ND. Identification of GDC-0810 (ARN-810), an orally bioavailable Selective Estrogen Receptor Degrader (SERD) that demonstrates robust activity in tamoxifen-resistant breast cancer xenografts. J Med Chem. 2015 Apr 16. [Epub ahead of print] PubMed PMID: 25879485.

Explore Compound Types